molecular formula C11H13ClO B1582357 4-Chloro-4'-methylbutyrophenone CAS No. 38425-26-2

4-Chloro-4'-methylbutyrophenone

Cat. No.: B1582357
CAS No.: 38425-26-2
M. Wt: 196.67 g/mol
InChI Key: FUHGFUBJUUFMSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4’-methylbutyrophenone is an organic compound with the molecular formula C11H13ClO. It is a chloro ketone, characterized by the presence of a chlorine atom and a ketone functional group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

4-Chloro-4’-methylbutyrophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

4-Chloro-4’-methylbutyrophenone may cause eye and skin irritation. Ingestion may cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation .

Biochemical Analysis

Biochemical Properties

4-Chloro-4’-methylbutyrophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate .

Cellular Effects

The effects of 4-Chloro-4’-methylbutyrophenone on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress responses, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 4-Chloro-4’-methylbutyrophenone exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, its interaction with cytochrome P450 enzymes can lead to the inhibition of these enzymes, affecting the metabolic processes they regulate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-4’-methylbutyrophenone change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 4-Chloro-4’-methylbutyrophenone vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful .

Metabolic Pathways

4-Chloro-4’-methylbutyrophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of other substances, leading to changes in metabolite levels .

Transport and Distribution

The transport and distribution of 4-Chloro-4’-methylbutyrophenone within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments. For instance, it may be transported into the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of 4-Chloro-4’-methylbutyrophenone is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methylbutyrophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-chlorobutyryl chloride reacts with toluene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of 4-Chloro-4’-methylbutyrophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, helps in obtaining high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-methylbutyrophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-chloro-4’-methylbenzoic acid.

    Reduction: Formation of 4-chloro-4’-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-4’-methylbutyrophenone involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins, affecting their structure and function. The chlorine atom may also participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

  • 4-Chloro-4’-fluorobutyrophenone
  • 4-Chloro-4’-methoxybutyrophenone
  • 4-Chloro-4’-hydroxybutyrophenone

Comparison: 4-Chloro-4’-methylbutyrophenone is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity in substitution reactions and varying degrees of biological activity.

Properties

IUPAC Name

4-chloro-1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-9-4-6-10(7-5-9)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGFUBJUUFMSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191757
Record name 4-Chloro-4'-methylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38425-26-2
Record name 4-Chloro-1-(4-methylphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38425-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-4'-methylbutyrophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038425262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 38425-26-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Chloro-4'-methylbutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-4'-methylbutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Suspend anhydrous AlC13 (156 g, 1.15 mol) in toluene (1500 mL) and cool to 2-4° C. Add, by slow addition, a solution of 4-chlorobutyryl chloride (165.5 g, 1.15 mol) in toluene (300 mL). Stir for 15 minutes and pour into stirring ice-water (2.5L). Stir for 30 hours, decant the toluene and extract the aqueous phase with toluene (700 mL). Combine the organic layers and wash three times with water (1L, 1L, 500 mL). Evaporate the solvent in vacuo to give the title compound as a pale yellow oil (292.3 g, 95%).
Quantity
165.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

suspended anhydrous AlCl3 (156 g, 1.15 mol) in toluene (1500 mL) and cool to 2-4° C. Add, by slow addition, a solution of 4-chlorobutyryl chloride (165.5 g, 1.15 mol) in toluene (300 mL). Stir for 15 minutes and pour into stirring ice-water (2.5L). Stir for 30 hours, decant the toluene and extract the aqueous phase with toluene (700 mL). Combine the organic layers and wash three times with water (1L, 1L. 500 mL). Evaporate the solvent in vacuo to give the title compound as a pale yellow oil (292.3 g, 95%).
Name
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
165.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Yield
95%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

53 ml of toluene and 70.5 g of 4-chlorobutyryl chloride are dissolved in 100 ml of dichloromethane, and the solution is added at 10° C. to a suspension of 74 g of aluminium chloride in 200 ml of dichloromethane. The temperature is then allowed to rise for a quarter of an hour and the mixture is treated with ice-cold water. The organic phase is dried over magnesium sulphate and evaporated under vacuum to give 96.9 g of 4'-methyl-4-chlorobutyrophenone in the form of an oil, which is used without further purification for the next step.
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
70.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-4'-methylbutyrophenone
Reactant of Route 2
Reactant of Route 2
4-Chloro-4'-methylbutyrophenone
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Chloro-4'-methylbutyrophenone
Reactant of Route 4
Reactant of Route 4
4-Chloro-4'-methylbutyrophenone
Reactant of Route 5
Reactant of Route 5
4-Chloro-4'-methylbutyrophenone
Reactant of Route 6
Reactant of Route 6
4-Chloro-4'-methylbutyrophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.